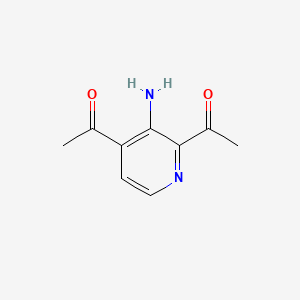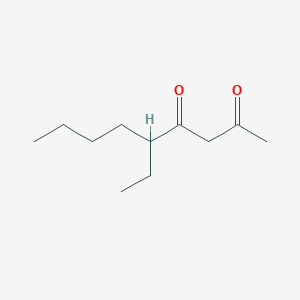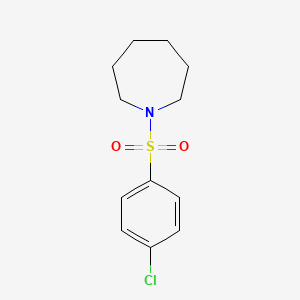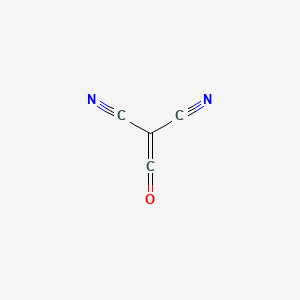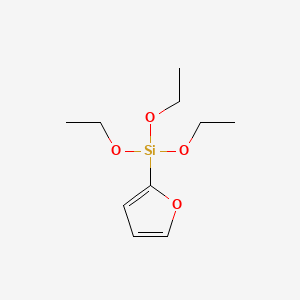
2-Triethoxysilylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Triethoxysilylfuran is an organosilicon compound with the molecular formula C₁₀H₁₈O₄Si. It is a derivative of furan, a heterocyclic organic compound, and contains a triethoxysilyl functional group.
Méthodes De Préparation
2-Triethoxysilylfuran can be synthesized through several methods. One common synthetic route involves the reaction of furan with triethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions and can be catalyzed by transition metals such as palladium or rhodium . The general reaction scheme is as follows:
Furan+TriethoxysilaneCatalystthis compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
2-Triethoxysilylfuran undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and ethanol.
Condensation: The hydrolyzed product can further undergo condensation reactions to form siloxane bonds, leading to the formation of polymeric structures.
Substitution: The furan ring can participate in electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common reagents and conditions used in these reactions include acids or bases for hydrolysis and condensation, and electrophiles such as halogens or nitro groups for substitution reactions .
Applications De Recherche Scientifique
2-Triethoxysilylfuran has several scientific research applications:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biomedical Research: Its derivatives are explored for their potential antibacterial and antifungal properties, making them candidates for new antimicrobial agents.
Environmental Science: It is used in the development of sensors and probes for detecting environmental pollutants.
Mécanisme D'action
The mechanism of action of 2-Triethoxysilylfuran involves its ability to form strong covalent bonds with other molecules through its triethoxysilyl group. This allows it to act as a cross-linking agent in polymerization reactions, leading to the formation of stable, three-dimensional networks. The furan ring can also interact with various biological targets, potentially disrupting microbial cell membranes and inhibiting their growth .
Comparaison Avec Des Composés Similaires
2-Triethoxysilylfuran can be compared with other similar compounds such as:
2-Triethoxysilylthiophene: Similar to this compound but contains a thiophene ring instead of a furan ring. It has different electronic properties and reactivity.
2-Triethoxysilylbenzene: Contains a benzene ring, leading to different chemical behavior and applications in materials science.
2-Triethoxysilylpyrrole:
The uniqueness of this compound lies in its combination of the furan ring and the triethoxysilyl group, which imparts specific chemical properties and reactivity that are valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
55811-52-4 |
|---|---|
Formule moléculaire |
C10H18O4Si |
Poids moléculaire |
230.33 g/mol |
Nom IUPAC |
triethoxy(furan-2-yl)silane |
InChI |
InChI=1S/C10H18O4Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11-10/h7-9H,4-6H2,1-3H3 |
Clé InChI |
PAJAJFGTKMNHGJ-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C1=CC=CO1)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


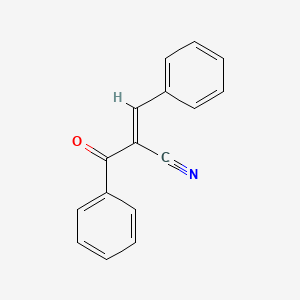
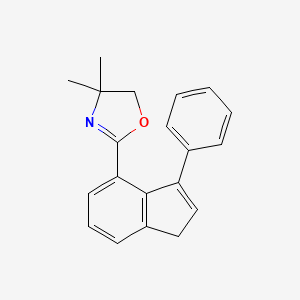
![(1R,2S)-2-[3-(Benzyloxy)-3-oxopropyl]-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B14166890.png)

![7,12,12-trimethyl-3-[(4-propan-2-yloxyphenyl)methylsulfanyl]-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14166893.png)
![1-[1-(Furan-2-ylmethyl)-5-methoxy-2-methylindol-3-yl]ethanone](/img/structure/B14166895.png)
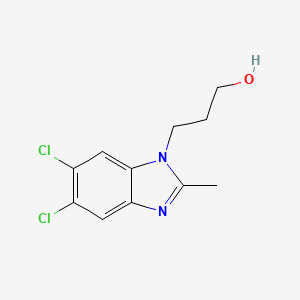
![S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate](/img/structure/B14166897.png)
![4-[3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B14166903.png)
